7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 538317-49-6
Cat. No.: VC4830082
Molecular Formula: C22H23N5O3
Molecular Weight: 405.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538317-49-6 |
|---|---|
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.458 |
| IUPAC Name | 7-(2,5-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O3/c1-12-6-5-7-14(10-12)21-25-22-24-13(2)18(20(23)28)19(27(22)26-21)16-11-15(29-3)8-9-17(16)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26) |
| Standard InChI Key | DZBDHSURBHJOAP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C=CC(=C4)OC)OC |
Introduction
7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrimidine derivatives. These types of compounds have garnered attention for their potential biological activities, including anti-inflammatory and anticancer properties. The structure of this compound is characterized by a triazole ring fused to a pyrimidine system, with various substituents that can influence its pharmacological profile.
Structural Representation
| Component | Description |
|---|---|
| Triazolo Ring | A five-membered ring containing three nitrogen atoms. |
| Pyrimidine System | A six-membered ring with two nitrogen atoms. |
| Substituents | - 2,5-Dimethoxyphenyl - m-Tolyl - Methyl group |
Synthesis Methods
The synthesis of 7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions including:
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Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
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Pyrimidine Integration: The incorporation of the pyrimidine moiety is crucial and often involves condensation reactions.
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Carboxamide Formation: The final step generally includes the introduction of the carboxamide functional group.
Biological Activity and Research Findings
Research indicates that compounds within the triazolo-pyrimidine class exhibit various biological activities:
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Anticancer Properties: Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
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Anti-inflammatory Effects: Some derivatives demonstrate significant anti-inflammatory activity by modulating inflammatory cytokines.
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